N,N-Dimethylallylamine is a chemical compound with the linear formula CH2=CHCH2N(CH3)2 . It’s also known by other names such as 3-Dimethylamino-1-propene, N-Allyl-dimethylamin, and DMAA . It has a molecular weight of 85.15 .
Field: Textile and Dyeing Industry.
Application: N,N-Dimethylallylamine (DMAA) is used to synthesize color-fixing agents in the textile industry.
Method: The effect of DMAA was studied by varying its amount with respect to the main monomer DMDAAC.
Results: The study found that the best polymer was obtained with DMDAAC and DMAA 61% and 1% respectively.
Field: Polymer Science.
Application: N,N-Dimethylallylamine (DMAM) is used in the synthesis of amphiphilic hydrogels.
Method: A series of amphiphilic hydrogels were synthesized based on different molar ratios of DMAM and acrylic acid (AA).
Results: The swelling results revealed that the hydrogel swelling reduced as a content of AA. The swelling mechanism study showed that for all samples, Fickian diffusion was responsible for water transport.
Field: Nanotechnology.
Application: N,N-Dimethylallylamine (DMAA) can be used in the synthesis of nanomaterials.
Method: Exceptionally high surface areas can be achieved through the rational design of nanomaterials.
N,N-Dimethylallylamine is an organic compound with the molecular formula and a CAS number of 2155-94-4. It is characterized by a clear liquid state and has a distinct amine odor. The compound is classified as flammable and corrosive, causing severe skin burns and eye damage upon contact. Its boiling point is approximately 62 °C, and it has a flash point of 8 °C, indicating its volatility and potential hazards in laboratory settings .
This reaction exemplifies the formation of N,N-Dimethylallylamine through nucleophilic substitution .
The synthesis of N,N-Dimethylallylamine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various applications .
N,N-Dimethylallylamine finds applications primarily in:
Despite its utility, caution is advised due to its hazardous nature .
Interaction studies involving N,N-Dimethylallylamine are crucial for understanding its reactivity and potential biological effects. Research indicates that it can interact with various biological molecules, potentially leading to toxicological concerns. Studies often focus on its corrosive effects on skin and respiratory systems, emphasizing the need for protective measures when handling this compound .
Several compounds share structural similarities with N,N-Dimethylallylamine. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Diethylallylamine | C₇H₁₅N | Ethyl groups instead of methyl; different reactivity |
N-Allyl-N,N-dimethylamine | C₇H₁₃N | Contains an additional allyl group; used in polymerization |
Dimethylamine | C₂H₇N | Simpler structure; less reactive than N,N-Dimethylallylamine |
N,N-Dimethylallylamine is unique due to its specific allyl substitution on the nitrogen atom, which enhances its reactivity compared to simpler amines like dimethylamine .
Flammable;Corrosive;Irritant